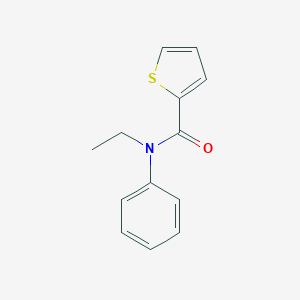
N-ethyl-N-phenylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-phenylthiophene-2-carboxamide (EPTC) is a chemical compound that belongs to the class of thiophene derivatives. It is widely used in scientific research for its potent and selective inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH plays a crucial role in the regulation of the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite, and mood.
Mecanismo De Acción
EPCT acts as a competitive inhibitor of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. These endocannabinoids bind to the cannabinoid receptors in the brain and modulate various physiological processes.
Biochemical and Physiological Effects
EPCT has been shown to have potent analgesic and anxiolytic effects in animal models. It can also improve cognitive function and reduce inflammation. However, further studies are needed to determine the precise mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPCT is a useful tool for studying the endocannabinoid system and its role in various physiological processes. It has high selectivity for FAAH and does not affect other enzymes or receptors. However, its low solubility in water can limit its use in certain experiments.
Direcciones Futuras
EPCT has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Some potential future directions include:
1. Clinical trials to evaluate the safety and efficacy of EPCT in humans.
2. Development of novel analogs of EPCT with improved solubility and potency.
3. Investigation of the effects of EPCT on other physiological systems such as the immune system and cardiovascular system.
4. Exploration of the potential use of EPCT in other diseases such as cancer and neurodegenerative disorders.
In conclusion, EPCT is a valuable tool for studying the endocannabinoid system and its role in various physiological processes. Its potent inhibition of FAAH makes it a promising candidate for the development of novel therapeutics for various diseases. However, further research is needed to fully understand its mechanisms of action and potential clinical applications.
Métodos De Síntesis
EPCT can be synthesized by a multistep process involving the reaction of 2-bromothiophene with ethylamine and phenylboronic acid. The resulting intermediate is further treated with acetic anhydride and hydrochloric acid to yield the final product.
Aplicaciones Científicas De Investigación
EPCT has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, anxiety, and depression. It has been shown to increase the levels of endocannabinoids in the brain, which can alleviate pain and improve mood.
Propiedades
Fórmula molecular |
C13H13NOS |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
N-ethyl-N-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NOS/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h3-10H,2H2,1H3 |
Clave InChI |
UZTDLWWDTCZWGT-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CS2 |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




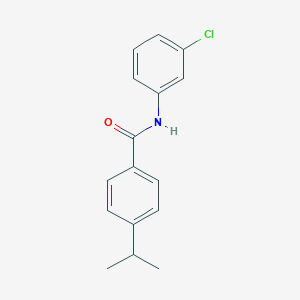
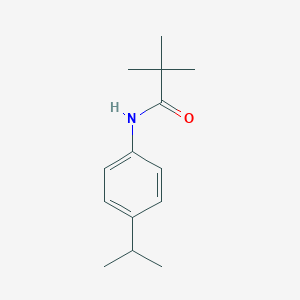
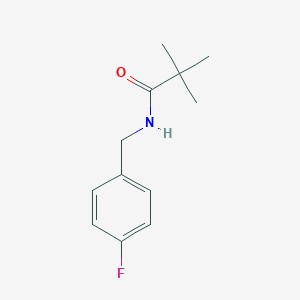
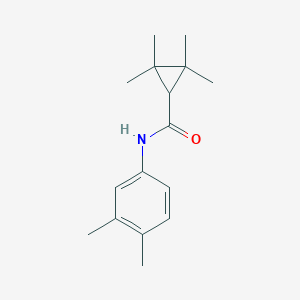
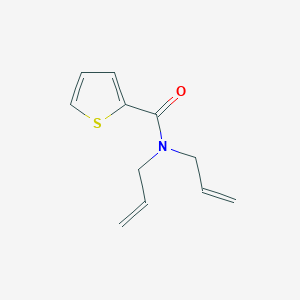
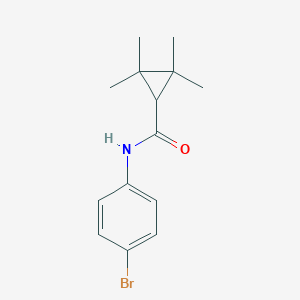
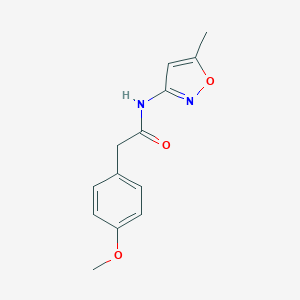
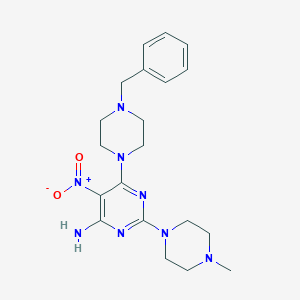
![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
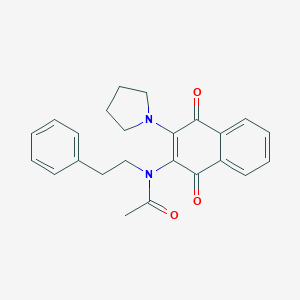
![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)